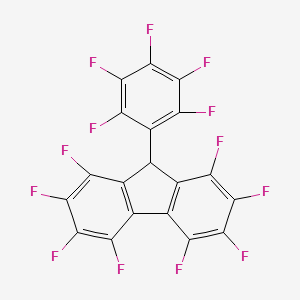
1,2,3,4,5,6,7,8-Octafluoro-9-(pentafluorophenyl)-fluorene
Cat. No. B8531533
Key on ui cas rn:
63264-80-2
M. Wt: 476.2 g/mol
InChI Key: GLQWBYAOHPDZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06596891B1
Procedure details


4.5 g (0.009 moles) of 1,2,3,4,5,6,7,8-octafluoro-9-hydroxy-9-(pentafluorophenyl)fluorene (XII), prepared as described in the preceeding example 7, are added to 25 ml (0.26 moles) of PBr3 and heated to 110° C. for 30 minutes in an inert atmosphere. The reaction mass is hydrolyzed in ice, extracted with ethyl ether, the extract is washed with an aqueous solution (10%) of NaHCO3, dried on sodium sulfate, filtered and dried. The residue is purified by chromatography on a silica gel column (eluant: petroleum ether/methylene chloride, 98/2), obtaining, after evaporation of the pure fractions, 3,61 g of white crystalline product (yield 84%).
Name
1,2,3,4,5,6,7,8-octafluoro-9-hydroxy-9-(pentafluorophenyl)fluorene
Quantity
4.5 g
Type
reactant
Reaction Step One


Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:14]2[C:13](O)([C:15]3[C:20]([F:21])=[C:19]([F:22])[C:18]([F:23])=[C:17]([F:24])[C:16]=3[F:25])[C:12]3[C:7](=[C:8]([F:30])[C:9]([F:29])=[C:10]([F:28])[C:11]=3[F:27])[C:6]=2[C:5]([F:31])=[C:4]([F:32])[C:3]=1[F:33].P(Br)(Br)Br>>[F:1][C:2]1[C:14]2[CH:13]([C:15]3[C:16]([F:25])=[C:17]([F:24])[C:18]([F:23])=[C:19]([F:22])[C:20]=3[F:21])[C:12]3[C:7](=[C:8]([F:30])[C:9]([F:29])=[C:10]([F:28])[C:11]=3[F:27])[C:6]=2[C:5]([F:31])=[C:4]([F:32])[C:3]=1[F:33]
|
Inputs


Step One
|
Name
|
1,2,3,4,5,6,7,8-octafluoro-9-hydroxy-9-(pentafluorophenyl)fluorene
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C=2C3=C(C(=C(C(=C3C(C12)(C1=C(C(=C(C(=C1F)F)F)F)F)O)F)F)F)F)F)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract is washed with an aqueous solution (10%) of NaHCO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography on a silica gel column (eluant: petroleum ether/methylene chloride, 98/2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtaining
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=C(C=2C3=C(C(=C(C(=C3C(C12)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F)F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
